2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide
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Overview
Description
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide is an organic compound with the molecular formula C20H14N2O2S This compound is known for its unique structural features, which include a sulfinyl group attached to a cyanophenyl ring and a phenylbenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylsulfinyl chloride with N-phenylbenzenecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanophenyl and phenylbenzenecarboxamide moieties can interact with various biological targets, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyanobenzenesulfinyl)-N-phenylbenzamide
- 2-(2-cyanophenylsulfinyl)-N-phenylbenzamide
Uniqueness
The presence of both a sulfinyl and a cyanophenyl group makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-14-15-8-4-6-12-18(15)25(24)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBJAKYTFWOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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